[(4-bromophenyl)methyl](methyl)(prop-2-yn-1-yl)amine
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Overview
Description
(4-bromophenyl)methyl(prop-2-yn-1-yl)amine is an organic compound that features a brominated phenyl group, a methyl group, and a prop-2-yn-1-yl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromophenyl)methyl(prop-2-yn-1-yl)amine typically involves the reaction of 4-bromobenzyl chloride with methylamine and propargylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (4-bromophenyl)methyl(prop-2-yn-1-yl)amine can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can improve the yield and purity of the product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-bromophenyl)methyl(prop-2-yn-1-yl)amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in these reactions.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation Reactions: Products include oxides or other oxidized derivatives.
Reduction Reactions: Products include reduced amines or other reduced derivatives.
Scientific Research Applications
(4-bromophenyl)methyl(prop-2-yn-1-yl)amine has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of (4-bromophenyl)methyl(prop-2-yn-1-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl group can facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-fluorophenyl)methyl(prop-2-yn-1-yl)amine
- (4-chlorophenyl)methyl(prop-2-yn-1-yl)amine
- (4-iodophenyl)methyl(prop-2-yn-1-yl)amine
Uniqueness
(4-bromophenyl)methyl(prop-2-yn-1-yl)amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain targets. Additionally, the combination of the brominated phenyl group and the prop-2-yn-1-yl group provides a unique structural framework that can be exploited in various chemical and biological applications.
Properties
CAS No. |
709-85-3 |
---|---|
Molecular Formula |
C11H12BrN |
Molecular Weight |
238.1 |
Purity |
95 |
Origin of Product |
United States |
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